molecular formula C18H19F4N3O B2430123 N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034378-55-5

N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2430123
CAS No.: 2034378-55-5
M. Wt: 369.364
InChI Key: YMFBAFHXQPQSHV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound with applications across various scientific fields. This compound's structure includes a cyclopentyl ring, a fluoro substituent, and a trifluoromethyl-pyrazolyl moiety, indicating potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Begin with a benzoyl chloride precursor, which undergoes nucleophilic substitution with cyclopentylamine.

  • Fluorination: : Introduce the fluoro substituent via electrophilic fluorination reactions.

  • Coupling Reaction: : Attach the pyrazolyl moiety using a cross-coupling reaction, possibly through Suzuki or Stille coupling methods.

  • Trifluoromethylation: : Incorporate the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent.

Industrial Production Methods

For large-scale production, a continuous flow process can be optimized to enhance yield and purity. Employing automated synthesis techniques and in-line purification steps ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Suitable reductive conditions include catalytic hydrogenation.

  • Substitution: : The fluoro and trifluoromethyl groups can participate in various nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

  • Oxidation: : mCPBA, potassium permanganate.

  • Reduction: : Hydrogen gas, palladium on carbon (Pd/C).

  • Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

Oxidation may lead to ketone or epoxide formation, while reduction primarily yields fully hydrogenated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of advanced organic molecules and polymers.

Biology

Its unique structure enables interactions with various biological macromolecules, making it a candidate for drug discovery and development.

Medicine

Industry

Used in the creation of specialized materials such as coatings, catalysts, and electronic components due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific enzyme active sites, influencing their catalytic activities. In biological systems, it can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to similar compounds like N-cyclopentyl-2-fluorobenzamide or 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide offers a distinctive balance of steric hindrance and electronic effects due to the presence of both cyclopentyl and trifluoromethyl groups.

List of Similar Compounds

  • N-cyclopentyl-2-fluorobenzamide

  • 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide

Properties

IUPAC Name

N-cyclopentyl-2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFBAFHXQPQSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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